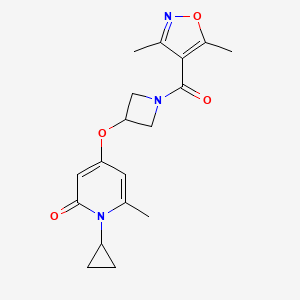

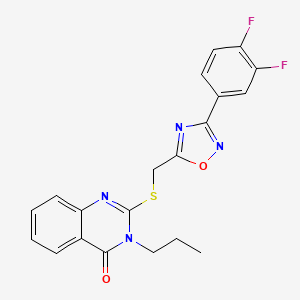

![molecular formula C16H17N5O2S B2631230 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 585561-99-5](/img/structure/B2631230.png)

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2 - ((4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides . It is a potential biologically active substance .

Synthesis Analysis

The compound is synthesized by alkylation of 2- ((4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .Molecular Structure Analysis

The molecular structure of the compound was confirmed by physical and chemical methods, including elemental analysis, 1 H NMR spectroscopy, and chromatographic mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and crystallization .Physical And Chemical Properties Analysis

The compound is a white or light yellow crystalline substance with clear melting temperatures . More specific physical and chemical properties were not found in the available sources.Scientific Research Applications

Synthesis and Potential Applications

Synthesis and Antiexudative Activity

Derivatives of 1,2,4-triazol, such as the mentioned compound, have shown significant pharmacological potential. A study described the synthesis of new pyrolin derivatives of this compound, and their physical, chemical, and anti-exudative properties were established. Some of these derivatives exhibited superior anti-exudative activity compared to reference drugs like diclofenac sodium (Chalenko et al., 2019).

Structural Elucidation and Antimicrobial Screening

A series of derivatives were synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds, containing the 1,2,4-triazole ring system, have shown a wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011).

Antiviral and Virucidal Activity

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide were synthesized and tested for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus, demonstrating potential to reduce viral replication (Wujec et al., 2011).

Additional Research Findings

Acute Toxicity Evaluation

The acute toxicity of similar derivatives was explored, and it was found that the toxicity varied depending on the hydrocarbon substituents. This study aids in understanding the safety profile of these compounds (Danilchenko & Parchenko, 2016).

Antimicrobial Activity of New Derivatives

The antimicrobial activity of new derivatives was investigated, showing moderate activity against various pathogens. The study also explored the influence of different substituents on antimicrobial activity (Danilchenko & Parchenko, 2017).

Synthesis of Fused Thiazolo and Triazinone Derivatives

This research focused on synthesizing new compounds with potential antimicrobial activity against bacterial and fungal strains (El-Shehry et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-5-3-6-11(2)14(10)18-13(22)9-24-16-20-19-15(21(16)17)12-7-4-8-23-12/h3-8H,9,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEZVOKGXZMOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

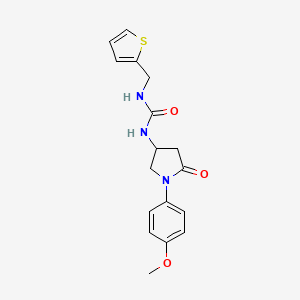

![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)

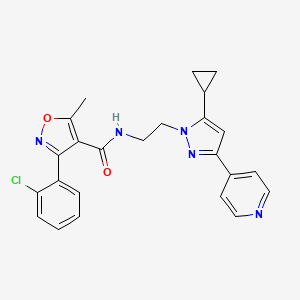

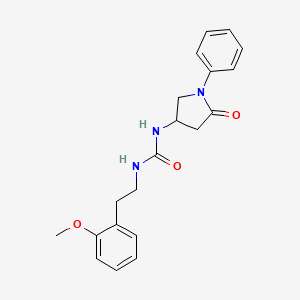

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)

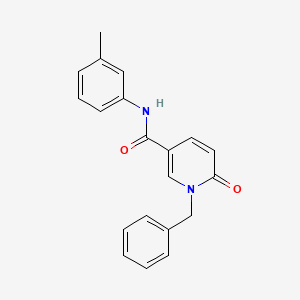

![7-(2-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631155.png)

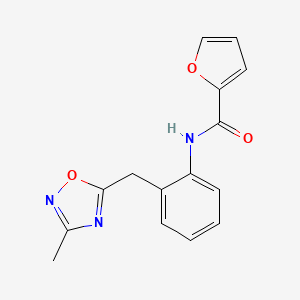

![N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2631156.png)

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)

![6-methyl-N-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631169.png)